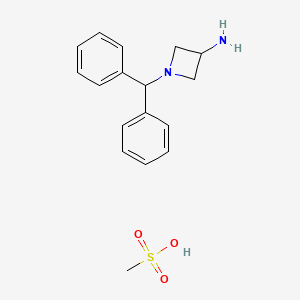

3-Amino-1-benzhydryl-azetidine mesylate

Description

Structure

2D Structure

Propriétés

IUPAC Name |

1-benzhydrylazetidin-3-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICKOKVDHRVNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719232 | |

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-26-9 | |

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3 Amino 1 Benzhydryl Azetidine Mesylate

Established Synthetic Routes to 3-Amino-1-benzhydryl-azetidine Derivatives

A highly efficient and streamlined process for preparing 3-amino-1-benzhydrylazetidine involves a two-step sequence starting from 1-benzhydrylazetidin-3-ol (B14779). researchgate.netresearchgate.net This route is noted for its high yield and suitability for large-scale production. researchgate.net The process consists of activating the hydroxyl group via mesylation, followed by nucleophilic substitution with an amine source.

The initial step involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a better leaving group. This is achieved through mesylation, a reaction with methanesulfonyl chloride (MsCl) in the presence of a base. researchgate.netwikipedia.org The reaction is typically performed in an organic solvent like acetonitrile (B52724) with triethylamine (B128534) serving as the base to neutralize the hydrochloric acid byproduct. researchgate.net The resulting intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate, is a stable solid that can be isolated by filtration after quenching the reaction with water. researchgate.net This intermediate is often used in the next step without extensive drying. researchgate.net

Table 1: Reaction Parameters for Mesylation of 1-Benzhydrylazetidin-3-ol

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 1-Benzhydrylazetidin-3-ol | researchgate.net |

| Reagent | Methanesulfonyl Chloride (MsCl) | researchgate.netwikipedia.org |

| Base | Triethylamine | researchgate.net |

| Solvent | Acetonitrile | researchgate.net |

| Workup | Quench with water, filtration | researchgate.net |

| Product | 1-Benzhydrylazetidin-3-yl methanesulfonate | researchgate.net |

Table 2: Reaction Parameters for Aminolysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 1-Benzhydrylazetidin-3-yl methanesulfonate | researchgate.net |

| Reagent | 28 wt% Aqueous Ammonium (B1175870) Hydroxide (B78521) | researchgate.net |

| Solvent | Isopropanol (B130326) | researchgate.net |

| Equipment | Parr Reactor | researchgate.net |

| Temperature | ~70-75°C | researchgate.net |

| Isolated Form | Monoacetate Salt | researchgate.net |

Alternative synthetic strategies for related azetidine (B1206935) structures have been explored, including those that build the ring from acyclic precursors. One such method involves the use of epichlorohydrin (B41342) and benzhydrylamine. researchgate.net The synthesis of N-substituted 3-hydroxyazetidines can be achieved from the reaction of primary amines with epichlorohydrin, which serves as a key step in constructing the azetidine framework. google.com

The reduction of azetidin-2-ones, commonly known as β-lactams, presents another viable route to azetidines. magtech.com.cnrsc.org This approach is considered a convenient method for the chemoselective synthesis of the azetidine scaffold. rsc.org Various reducing agents can be employed, such as diisobutylaluminium hydride (DIBAL-H) and sodium borohydride. rsc.org For instance, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been developed via the sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org This method can be extended to produce C-3 azido (B1232118) or amino azetidines. rsc.org

The intramolecular cyclization of γ-amino alcohols (1,3-amino alcohols) is a fundamental and widely used method for forming the azetidine ring. magtech.com.cnrsc.orgresearchgate.net The process generally involves two steps: activation of the terminal hydroxyl group, followed by an intramolecular nucleophilic substitution by the nitrogen atom to close the four-membered ring. researchgate.net The hydroxyl group is typically converted into a good leaving group, such as a tosylate or mesylate. rsc.orgresearchgate.net For example, N-protected 3-amino-1-propanol can be converted to its corresponding tosyloxy derivative, which then undergoes cyclization in the presence of a base to yield the N-protected azetidine. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| 3-Amino-1-benzhydryl-azetidine | 1-Benzhydrylazetidin-3-amine (B1275430) | C₁₆H₁₈N₂ |

| 1-Benzhydrylazetidin-3-ol | 1-(Diphenylmethyl)-3-hydroxyazetidine | C₁₆H₁₇NO |

| Methanesulfonyl chloride | Mesyl chloride, MsCl | CH₃ClO₂S |

| Triethylamine | (C₂H₅)₃N | |

| Acetonitrile | CH₃CN | |

| Ammonium hydroxide | NH₄OH | |

| Isopropanol | C₃H₈O | |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | C₁₇H₁₉NO₃S | |

| Acetic acid | CH₃COOH | |

| Epichlorohydrin | C₃H₅ClO | |

| Benzhydrylamine | C₁₃H₁₃N | |

| Azetidin-2-one | β-Lactam | C₃H₅NO |

| Sodium borohydride | NaBH₄ | |

| Diisobutylaluminium hydride | DIBAL-H | C₈H₁₉Al |

| γ-Amino alcohol | 3-Amino-1-propanol | C₃H₉NO |

Rearrangement of Aziridino Amino Esters

A notable pathway for forming the azetidine core involves the molecular rearrangement of aziridine (B145994) precursors. nih.govmagtech.com.cn Specifically, a short and effective approach has been developed for N-protected alkyl 3-aminoazetidine-2-carboxylic esters, which are conformationally restricted β-amino esters. nih.govfigshare.comacs.org This method begins with the reduction of anti-β,γ-aziridino-α-(N-diphenylmethylidene)amino esters. figshare.comacs.org The reduction is followed by a regioselective intramolecular ring-opening of the β,γ-aziridine ring. nih.govfigshare.com This ring expansion is driven by the nucleophilic attack of the α-amino function, which leads to the formation of the thermodynamically more stable trans-azetidine ring system. nih.govfigshare.comacs.org This synthetic route represents an elegant conversion of a three-membered heterocycle into a four-membered one, providing a valuable tool for accessing functionalized azetidines. magtech.com.cn

Advanced Strategies for Enhanced Yield and Selectivity

To move from laboratory-scale synthesis to industrially viable processes, advanced strategies are required to enhance both the yield and selectivity of azetidine formation. researchgate.netgoogle.com The synthesis of 3-amino-1-benzhydryl-azetidine, for instance, has been streamlined from a multi-step, low-yield process to an efficient two-step procedure by carefully selecting reagents and optimizing reaction conditions to minimize side-product formation. researchgate.net

The optimization of reaction parameters is critical for maximizing the efficiency of azetidine synthesis. Key variables include temperature, the choice of solvent, and the use of additives such as bases or catalysts. researchgate.netresearchgate.net

In a streamlined synthesis of 3-amino-1-benzhydrylazetidine, 1-benzhydrylazetidin-3-ol is first converted to its mesylate intermediate. researchgate.net This mesylation is typically performed in acetonitrile using triethylamine as a base. researchgate.net The subsequent aminolysis step, which converts the mesylate to the final amine, is effectively carried out in a mixture of ammonium hydroxide and isopropanol at an elevated temperature of approximately 70-75°C in a sealed reactor. researchgate.net This controlled temperature is crucial for driving the reaction to completion without significant degradation or ring-opening side reactions. researchgate.net

The choice of solvent can dramatically influence reaction outcomes. researchgate.net For instance, in Lewis acid-catalyzed reactions, solvents like dichloroethane are used, and the reaction is often run under reflux to ensure it proceeds efficiently. nih.gov Additives also play a pivotal role. The use of a base like triethylamine is essential to neutralize the acid generated during mesylation. researchgate.netnih.gov In other systems, Lewis acids such as Lanthanide triflates [La(OTf)₃] have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of epoxy amines to form azetidines, even in the presence of acid-sensitive functional groups. nih.govfrontiersin.org

Table 1: Impact of Reaction Conditions on Azetidine Synthesis

| Parameter | Condition | Effect on Synthesis | Source(s) |

|---|---|---|---|

| Temperature | ~70°C for aminolysis | Drives reaction to completion, minimizes degradation. | researchgate.net |

| Reflux | Ensures efficient reaction in catalyzed systems. | nih.gov | |

| Solvent | Acetonitrile | Effective medium for mesylation. | researchgate.net |

| Isopropanol/Water | Suitable for aminolysis step. | researchgate.net | |

| Dichloroethane (CH₂Cl)₂ | Used for Lewis acid-catalyzed cyclizations. | nih.gov | |

| Additive | Triethylamine (Et₃N) | Acts as a base to neutralize HCl during mesylation. | researchgate.netnih.gov |

The formation of the azetidine ring via intramolecular cyclization of a γ-amino alcohol derivative hinges on the activation of the hydroxyl group by converting it into a good leaving group. youtube.com This strategy facilitates an intramolecular Sₙ2 reaction where the nitrogen atom acts as the nucleophile. nih.govfrontiersin.org Mesylates, tosylates, and triflates are commonly employed for this purpose.

The synthesis of 3-amino-1-benzhydryl-azetidine provides a clear example of the use of a mesylate. researchgate.net 1-Benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride to form the mesylate intermediate, which is then displaced by an amine. researchgate.net This approach is noted for its efficiency and has been improved to minimize side products that were common in earlier methods. google.com

Mesylates and tosylates are frequently used leaving groups in the synthesis of various heterocyclic compounds. frontiersin.org The choice between them can depend on factors like precursor availability and reactivity. Triflates (trifluoromethanesulfonates) are even more reactive leaving groups and are often used in the form of lanthanide triflate catalysts (e.g., La(OTf)₃) to promote the ring-opening of epoxides, which is an alternative route to forming the necessary intermediate for cyclization. nih.govfrontiersin.org The high reactivity of triflates can be advantageous in difficult cyclizations.

Table 2: Comparison of Leaving Groups in Azetidine Synthesis

| Leaving Group | Reagent | Reactivity | Application Example | Source(s) |

|---|---|---|---|---|

| Mesylate | Methanesulfonyl chloride (MsCl) | Good | Formation of 1-benzhydryl-3-azetidinyl mesylate. | researchgate.netnih.gov |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Good | General synthesis of azetidines via cyclization. | google.comrsc.org |

| Triflate | Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Excellent | Used as highly reactive leaving groups or in Lewis acid catalysts (Ln(OTf)₃). | nih.govfrontiersin.org |

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge and an area of active research, as the stereochemistry of bioactive molecules is often crucial to their function. nih.gov Several advanced strategies have been developed to produce chiral azetidines with high enantiomeric purity. nih.govacs.org

One flexible and general method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This process generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring, yielding chiral azetidin-3-ones with typically greater than 98% enantiomeric excess (e.e.). nih.gov

Another innovative approach is the stereoselective functionalization of azetine derivatives through a polar radical crossover (PRC) of borate (B1201080) complexes. chemrxiv.org This one-pot strategy allows for the stereoselective synthesis of tri-substituted azetidines by merging the preparation of a strained organoboron species with the radical crossover reaction. chemrxiv.org

Furthermore, the synthesis of non-natural, enantioenriched azetidine-based amino acids has been accomplished via a two-step sequence. acs.org This method involves the formation of an unsaturated prochiral azetinyl-carboxylic acid, followed by a metal-catalyzed asymmetric hydrogenation using chiral ruthenium complexes to furnish the desired functionalized azetidine carboxylic acid diastereoselectively and enantioselectively. acs.org

Development of Novel Synthetic Pathways

Beyond traditional cyclization methods, research has focused on developing novel synthetic pathways to access the azetidine scaffold, driven by the molecule's utility as a building block in medicinal chemistry. rsc.orgnih.govnih.gov These new strategies often leverage unique precursors or reaction mechanisms, such as cycloadditions and ring expansions, to construct the strained four-membered ring. magtech.com.cnnih.gov

A photochemical approach utilizing the Norrish-Yang cyclization of α-aminoacetophenones provides a sustainable entry to highly strained azetidinols, which are versatile intermediates. beilstein-journals.org The benzhydryl protecting group has been identified as critical for the success of both the photochemical cyclization and subsequent ring-opening functionalization. beilstein-journals.org Other modern methods include palladium-catalyzed intramolecular C-H amination and [2+2] photocycloaddition reactions. rsc.org

The exploration of new and readily accessible precursors is fundamental to the development of novel synthetic routes for azetidines. figshare.com While γ-amino alcohols and their derivatives are traditional precursors, recent research has expanded the scope to include a variety of other starting materials. youtube.com

Aziridino Amino Esters: As detailed in section 2.1.5, β,γ-aziridino α-amino esters serve as effective precursors that undergo rearrangement to form the azetidine skeleton. figshare.com This ring-expansion strategy transforms a three-membered ring into a four-membered one. acs.org

N-Propargylsulfonamides: These compounds are valuable precursors in gold-catalyzed syntheses that lead to chiral azetidin-3-ones. nih.gov Their ready accessibility via chiral sulfinamide chemistry makes this a flexible route to stereodefined azetidines. nih.gov

Cyclopropyl (B3062369) Azides and Diazo-aziridines: Ring expansion reactions of other three-membered rings have also been explored. nih.gov For example, cyclopropyl azides can be converted to 1-azetines upon heating, and copper-catalyzed ring expansion of in situ-formed diazo-aziridines can yield 2-azetines. nih.gov

α-Aminoacetophenones: These easily synthesized compounds are precursors for the photochemical Norrish-Yang cyclization, which produces azetidinol (B8437883) intermediates that can be further functionalized. beilstein-journals.org

Tandem Reactions and Multi-component Methodologies

The synthesis of complex molecules like 3-Amino-1-benzhydryl-azetidine and its derivatives can be significantly streamlined through the use of tandem reactions and multi-component methodologies. These approaches combine multiple reaction steps into a single operation without the need to isolate intermediates, thereby increasing efficiency and reducing waste.

For the synthesis of related 1,3-disubstituted azetidines, a tandem ring-opening and ring-closing procedure has been developed. lookchem.com This method involves the reaction of primary amines with a suitable epoxide, which first opens the epoxide ring and is followed by an in-situ ring-closing step to form the azetidine core in high yields. lookchem.com Such a process, where two transformations occur in one pot, exemplifies a tandem strategy that could be applied to the synthesis of 3-Amino-1-benzhydryl-azetidine. lookchem.com

Other advanced strategies applicable to this class of compounds include palladium-catalyzed cascade reactions, which can construct complex heterocyclic systems in a single step with very low catalyst loadings. rsc.org Similarly, sequences involving cycloaddition followed by cross-coupling reactions, such as the Buchwald-Hartwig reaction, have been used to create highly functionalized amino-triazoles in a one-pot procedure. mdpi.com While not directly reported for 3-Amino-1-benzhydryl-azetidine mesylate, these methodologies represent the forefront of efficient chemical synthesis and offer potential routes for process optimization.

Scale-Up and Industrial Feasibility of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production is a critical step for any pharmaceutically important chemical. The synthetic route to this compound has been designed and optimized with scalability in mind.

A key precursor, 1-benzhydrylazetidin-3-ol, has been successfully synthesized on a multikilogram scale using an improved one-pot process that is high-yielding and avoids chromatographic purification. researchgate.net The subsequent conversion to 3-Amino-1-benzhydrylazetidine has been demonstrated on a multi-hundred gram scale in the lab. researchgate.net This streamlined two-step process, starting from the commercially available alcohol, involves mesylation followed by aminolysis. researchgate.net The feasibility of conducting these steps on a large scale is crucial for industrial application, ensuring that the compound can be produced in the quantities required for its use as a building block in drug development. researchgate.netgoogle.com The simplicity of the work-up and the cleanliness of the reactions further enhance its suitability for large-scale manufacturing. google.com

Process Efficiency and Cost-Effectiveness

Several factors contribute to the cost-effectiveness of the synthesis:

High Yields: Maximizing the conversion of starting materials to the final product is the most direct way to improve efficiency. researchgate.netresearchgate.net

Avoidance of Chromatography: Eliminating column chromatography for purification on a large scale significantly reduces solvent consumption, time, and cost. researchgate.net

Use of Readily Available Reagents: The process was optimized to use 28 wt% aqueous ammonium hydroxide, which is readily available and more practical for large-scale operations than preparing 7 N methanolic ammonia (B1221849). researchgate.net

Solvent Reuse: The potential for solvent recycling in the production of the precursor further reduces costs and environmental impact. google.com

| Synthetic Step | Reported Yield | Scale | Key Efficiency Feature | Source |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol (Precursor) | 80% | Multi-kilogram | One-pot, chromatography-free | researchgate.net |

| 1-Benzhydrylazetidin-3-ol hydrochloride (Precursor) | 74-77% | N/A | Continuous process, solvent reuse | google.com |

| 3-Amino-1-benzhydrylazetidine (Final Product) | 72-84% | Multi-hundred gram | Two-step, readily available reagents | researchgate.net |

Waste Reduction and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound incorporates several of these principles.

A significant improvement was the substitution of methanolic ammonia with aqueous ammonium hydroxide for the aminolysis step. researchgate.net This change avoids the use of a reagent that is tedious to prepare on a large scale and has limited commercial availability, opting instead for a more common and safer alternative. researchgate.net The development of clean reactions with simple work-up procedures inherently reduces the generation of waste and the need for extensive purification, which is a core tenet of green chemistry. google.comresearchgate.net

Further application of green principles could involve microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other nitrogen-containing heterocycles, or the use of solvent-free reaction conditions. researchgate.netmdpi.com The use of tandem or cascade reactions, as discussed previously, is also a key green strategy, as it reduces the number of separate operations, saving energy and reducing solvent use. rsc.org The goal is to create a process that is not only efficient and economical but also safe and environmentally benign. google.com

Structure Activity Relationship Sar Studies of 3 Amino 1 Benzhydryl Azetidine Mesylate and Its Derivatives

Design Principles for Azetidine-Containing Bioactive Compounds

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. researchgate.netresearchgate.net Their utility as scaffolds in drug design stems from a combination of unique structural and physicochemical properties. The inherent ring strain of the azetidine (B1206935) core, approximately 25.4 kcal/mol, imparts a considerable degree of rigidity to the molecule. rsc.org This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.net

Impact of Substituent Modifications on Biological Profiles

The biological activity of 3-Amino-1-benzhydryl-azetidine mesylate can be significantly modulated by chemical alterations to its three main components: the benzhydryl moiety, the amino group, and the azetidine ring itself.

Benzhydryl Moiety Modifications

The benzhydryl group, a diphenylmethyl substituent, plays a crucial role in the interaction of many compounds with their biological targets, often contributing to lipophilic and aromatic interactions. Modifications to this group can profoundly impact biological activity. In a study of azetidine derivatives as GABA-uptake inhibitors, analogs with a 4,4-diphenylbutenyl moiety, which extends the benzhydryl-like structure, demonstrated high potency at the GAT-1 transporter. nih.gov This suggests that the size and lipophilicity of this region are key determinants of activity. Replacing one of the phenyl rings with a bioisosteric equivalent, such as a thienyl group, can also influence potency, as seen in derivatives with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety. nih.gov

| Compound | Modification of Benzhydryl-like Moiety | Biological Target | Activity (IC50, µM) |

|---|---|---|---|

| Analog 1 | 4,4-Diphenylbutenyl | GAT-1 | 2.83 ± 0.67 |

| Analog 2 | 4,4-bis(3-Methyl-2-thienyl)butenyl | GAT-1 | 2.01 ± 0.77 |

Amino Group Derivatization

The amino group at the 3-position of the azetidine ring is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's biological profile. For instance, acylation of the amino group to form amides is a common strategy. In a series of 3-amino-2-azetidinone derivatives developed as anti-colorectal cancer agents, the nature of the acyl group significantly influenced the antiproliferative activity. nih.gov The introduction of bulky aromatic residues through an amide linkage was found to be detrimental to activity, while smaller, more compact groups were better tolerated. nih.govrsc.org

| Compound | Amino Group Derivatization | Cell Line | Antiproliferative Activity (IC50, nM) |

|---|---|---|---|

| Derivative 11a (Aromatic) | N-Benzoyl | SW48 | 564.2 |

| Derivative 11h (Aliphatic) | N-Cyclohexanoyl | SW48 | 14.0 |

| Derivative 11i (Aliphatic) | N-Acetyl | SW48 | 5.05 (tubulin polymerization IC50, µM) |

Azetidine Ring Substitutions

Substitution on the azetidine ring itself can alter the conformation and steric bulk of the molecule, thereby affecting its interaction with biological targets. In a study of azetidine analogs as nicotinic acetylcholine receptor (nAChR) agonists, the introduction of methyl groups at the 3-position of the azetidine ring had a pronounced negative impact on both binding affinity and analgesic activity. nih.gov This suggests that this position is sensitive to steric hindrance and that unsubstituted or minimally substituted azetidine rings are preferred for optimal activity at this particular receptor.

| Compound | Azetidine Ring Substitution | [3H]Cytisine Binding Affinity (Ki, nM) | Analgesic Activity (ED50, mg/kg) |

|---|---|---|---|

| ABT-594 (unsubstituted) | None | 0.047 | 0.004 |

| Analog with one methyl at C-3 | 3-Methyl | 1.3 | >1 |

| Analog with two methyls at C-3 | 3,3-Dimethyl | 21 | >1 |

Conformational Analysis and its Influence on Activity

The three-dimensional shape of a molecule is critical for its biological function. The conformational properties of this compound and its derivatives are largely dictated by the azetidine core.

Ring Strain and Flexibility of the Azetidine Core

The azetidine ring is not planar and exists in a puckered conformation. rsc.org The degree of puckering can be influenced by the nature and stereochemistry of the substituents on the ring. researchgate.net This puckering creates specific spatial arrangements of the substituents, which can be crucial for optimal interaction with a binding site. The inherent ring strain of the azetidine scaffold, while contributing to its rigidity, can also render it susceptible to ring-opening reactions under certain conditions. nih.gov However, this strain-driven reactivity can also be harnessed in synthetic strategies to create more complex molecules. rsc.org The conformational constraints imposed by the four-membered ring can pre-organize the molecule into a bioactive conformation, which can be a key factor in its potency. acs.org The interplay between the ring's rigidity and its puckered conformation is a critical aspect of the design of azetidine-containing bioactive compounds.

Spatial Orientation of Functional Groups

The biological activity of this compound and its derivatives is critically dependent on the specific spatial orientation of its key functional groups: the azetidine ring, the basic amino group at the 3-position, and the bulky benzhydryl group at the 1-position. The four-membered azetidine ring is not planar and adopts a puckered conformation. This puckering influences the axial or equatorial positioning of the 3-amino group, which can significantly impact its ability to form crucial interactions, such as hydrogen bonds, with a biological target.

Computational Chemistry and Molecular Modeling in SAR

In the absence of extensive empirical data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the structural and electronic properties of molecules like this compound, thereby providing insights into their SAR.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational energies, and reactivity of this compound. These calculations can determine the most stable conformations of the molecule by calculating the relative energies of different spatial arrangements of the azetidine ring pucker and the benzhydryl group.

Key electronic properties that can be calculated include:

Electron Distribution and Partial Charges: Understanding the distribution of electron density and the partial charges on each atom is crucial for predicting intermolecular interactions, such as electrostatic interactions and hydrogen bonding, with a biological target.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for recognizing and binding to a receptor.

By performing these calculations on a series of derivatives of this compound, a quantitative structure-activity relationship (QSAR) can be developed, correlating these computed electronic parameters with observed biological activities.

Below is an illustrative table of quantum chemical parameters that could be calculated for a series of hypothetical derivatives to establish a QSAR.

| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Activity |

| Compound A | -6.5 | -1.2 | 2.5 | High |

| Compound B | -6.8 | -1.0 | 3.1 | Medium |

| Compound C | -7.1 | -0.8 | 3.8 | Low |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape in a biologically relevant environment, such as in aqueous solution or near a model membrane.

These simulations can reveal:

Preferred Conformations: MD simulations can identify the most populated and energetically favorable conformations of the molecule, providing a dynamic understanding that complements the static picture from quantum chemical calculations.

Flexibility and Dynamics: The simulations can quantify the flexibility of different parts of the molecule, such as the movement of the benzhydryl group and the puckering of the azetidine ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site (induced fit).

Solvation Effects: By explicitly including solvent molecules in the simulation, MD can accurately model the influence of the solvent on the molecule's conformation and dynamics.

The results of MD simulations can be analyzed to generate conformational clusters and to calculate thermodynamic properties related to binding, such as the free energy of binding. This data is invaluable for understanding the dynamic aspects of the molecule's interaction with its target and for the rational design of new, more potent derivatives.

An example of data that could be derived from MD simulations is presented in the table below, showing the population of different conformational states for hypothetical derivatives.

| Derivative | Conformer 1 Population (%) | Conformer 2 Population (%) | Conformer 3 Population (%) |

| Compound A | 75 | 20 | 5 |

| Compound B | 50 | 45 | 5 |

| Compound C | 20 | 30 | 50 |

Pharmacological Applications and Mechanistic Investigations of Azetidine Derivatives

Role of Azetidine (B1206935) Intermediates in Drug Discovery and Development

The strategic use of azetidine intermediates, such as 3-Amino-1-benzhydryl-azetidine mesylate, is a cornerstone of modern drug discovery, enabling the efficient synthesis of complex molecules for biological screening and optimization.

3-Amino-1-benzhydryl-azetidine serves as a crucial precursor for the synthesis of a wide array of biologically active compounds. The benzhydryl group (a diphenylmethyl group) on the azetidine nitrogen often functions as a protecting group, which can be removed in later synthetic steps to allow for further functionalization. This protection strategy facilitates the synthesis of various derivatives. google.com An efficient, streamlined two-step process for the synthesis of 3-amino-1-benzhydrylazetidine has been developed, starting from the commercially available 1-benzhydrylazetidin-3-ol (B14779). researchgate.net This process makes the intermediate more accessible for its use in creating therapeutic agents.

A notable application of this intermediate is in the preparation of other substituted azetidines. For instance, a convenient method for synthesizing 3-amino-3-phenyl azetidine, a precursor for compounds with antibacterial properties, starts from N-benzhydryl-3-azetidinone. medwinpublishers.com Furthermore, a patent has described the use of 3-amino-azetidine derivatives as pivotal intermediates in the synthesis of various biologically active agents, including antibacterial fluoroquinolones and antiviral peptide mimetics. google.com This highlights the versatility of the 3-amino-1-benzhydryl-azetidine scaffold in generating diverse molecules with therapeutic potential.

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening. nih.gov Azetidine derivatives, including 3-Amino-1-benzhydryl-azetidine, are valuable building blocks for these libraries due to their rigid structure and the ability to introduce diverse substituents. nbinno.comenamine.net The benzhydryl group on the nitrogen atom can serve as a handle for attachment to a solid support or as a point of diversification. The primary amino group at the 3-position provides a reactive site for coupling with a wide range of chemical partners, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to create large and structurally diverse libraries of compounds.

The use of such building blocks is essential for exploring new chemical space and identifying novel hit compounds against various biological targets. The patent literature emphasizes the importance of having access to a variety of structurally diverse building blocks, like the azetidines derived from the title compound, to construct high-quality combinatorial libraries for drug discovery programs. google.com

Therapeutic Areas Targeted by Azetidine-Containing Compounds

The unique three-dimensional structure of the azetidine ring allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. This has led to the development of azetidine-containing compounds targeting a range of therapeutic areas.

The 1-benzhydryl-azetidine scaffold has been successfully employed in the development of agents targeting the central nervous system (CNS). The benzhydryl moiety itself is a common feature in many CNS-active drugs.

Researchers have synthesized and evaluated a series of N-(1-benzhydryl-azetidin-3-yl) amides as dopamine (B1211576) D2 and D4 receptor antagonists. These receptors are important targets for the treatment of schizophrenia and other psychotic disorders. The study identified compounds with significant affinity for these receptors, demonstrating the potential of this scaffold in developing novel antipsychotic agents.

Furthermore, derivatives of 1-benzhydryl-azetidine have shown promise as anticonvulsant and antidepressant agents. This underscores the versatility of this chemical scaffold in modulating CNS targets.

| Compound Class | Target | Therapeutic Potential | Key Intermediate |

|---|---|---|---|

| N-(1-benzhydryl-azetidin-3-yl) amides | Dopamine D2/D4 Receptors | Antipsychotic | 3-Amino-1-benzhydryl-azetidine |

| 1-benzhydryl-N-methylazetidin-3-amine derivatives | Not specified | Anticonvulsant | 1-benzhydryl-N-methylazetidin-3-amine |

| 1-benzhydryl-N-methylazetidin-3-amine derivatives | Not specified | Antidepressant | 1-benzhydryl-N-methylazetidin-3-amine |

The azetidine ring is a key structural component in a number of anti-infective agents. The use of 3-Amino-1-benzhydryl-azetidine and its derivatives as intermediates has been instrumental in this field.

Antibacterial Activity: 3-Amino-azetidine derivatives are crucial intermediates for the synthesis of fluoroquinolone antibiotics. google.com These potent broad-spectrum antibacterial agents act by inhibiting bacterial DNA gyrase and topoisomerase IV. The substitution at the C-7 position of the quinolone nucleus with a 3-aminoazetidinyl moiety has been shown to significantly influence the antibacterial spectrum and potency. For instance, a series of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones exhibited good antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), as well as Escherichia coli. medwinpublishers.com

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus | 0.25–16.00 |

| Methicillin-resistant Staphylococcus aureus | 0.25–16.00 |

| Escherichia coli ATCC 35218 | 0.25–16.00 |

Antiviral Activities: The versatility of the 3-amino-azetidine scaffold extends to the development of antiviral agents. Patent literature discloses that key azetidine intermediates, preparable from precursors like 3-Amino-1-benzhydryl-azetidine, are used to synthesize peptide mimetics with anti-AIDS activity. google.com These compounds are designed to mimic the structure of natural peptides that are crucial for viral replication, thereby inhibiting the viral life cycle. The development of such agents is a critical area of research in the fight against viral diseases. nih.gov

Azetidine-containing compounds have also found applications in the treatment of cardiovascular diseases, particularly hypertension. A prime example is Azelnidipine, a dihydropyridine (B1217469) calcium channel blocker used as an antihypertensive medication. The synthesis of Azelnidipine involves the use of 1-benzhydryl-3-hydroxyazetidine, a close derivative of the title compound. ethernet.edu.et This highlights the role of the benzhydryl-azetidine moiety in the development of cardiovascular drugs. While direct synthesis from this compound is not explicitly detailed for antihypertensives in the provided context, the structural similarity of the intermediates underscores the potential of this chemical class in cardiovascular drug discovery.

Oncology: Cytotoxic Activity Against Tumor Cells

The potential for azetidine-containing compounds in oncology is an area of growing interest. nih.gov While direct studies on the cytotoxic activity of this compound are not extensively documented, research on related structures provides insights into their potential as anticancer agents.

The benzhydryl moiety, in particular, is a key feature in several compounds with demonstrated cytotoxic effects. For instance, a study on benzhydrylpiperazine derivatives revealed their in vitro cytotoxic activities against various cancer cell lines, including hepatocellular, breast, and colorectal cancer. nih.gov Although these compounds feature a piperazine (B1678402) ring instead of an azetidine ring, the presence of the benzhydryl group was crucial for their activity. nih.gov

Furthermore, azetidine-2-one derivatives, also known as β-lactams, have been synthesized and evaluated for their cytotoxic properties. medwinpublishers.com These studies suggest that the strained four-membered azetidine ring can be a valuable scaffold in the design of new anticancer agents. nih.govmedwinpublishers.com The unique chemical properties of the azetidine ring may contribute to its biological activity. medwinpublishers.com

Table 1: Cytotoxic Activity of Related Azetidine and Benzhydryl Derivatives

| Compound Class | Cancer Cell Lines Tested | Observed Activity |

| Benzhydrylpiperazine derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | Benzamide derivatives showed high cytotoxic activity, while sulfonamide derivatives had variable growth inhibition. nih.gov |

| Azetidine-2-one derivatives | Not specified in the provided abstract | Some derivatives exhibited good cytotoxic activity in vitro. medwinpublishers.com |

| 1-Benzhydryl-piperazine based HDAC inhibitors | Breast (MDA-MB-231, MCF-7) | Potent anti-tumor, anti-metastatic, and anti-angiogenic effects observed in a zebrafish xenograft model. nih.gov |

This table presents data on related compound classes to infer potential activities, as direct data on this compound is not available in the provided search results.

Other Emerging Pharmacological Applications

The azetidine scaffold is associated with a wide array of pharmacological activities beyond oncology. nih.gov These include applications as antibacterial, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. nih.gov Additionally, azetidine derivatives have been investigated for their effects on the central nervous system, showing potential as antischizophrenic and analgesic compounds, and for the treatment of obesity and diabetes. nih.gov

The structural similarity of some azetidine derivatives to naturally occurring molecules like proline allows them to interact with biological systems. medwinpublishers.com For example, L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, acts as a proline receptor antagonist. medwinpublishers.com This mimicry suggests that synthetic azetidine compounds could be designed to target a variety of biological pathways.

Mechanistic Insights into Biological Activity

The biological effects of a compound are intrinsically linked to its interactions with molecular targets within the body. For this compound, insights into its potential mechanisms of action can be drawn from studies on its structural components.

Receptor Binding and Ligand-Target Interactions

The benzhydryl group is a well-established pharmacophore that can mediate interactions with various receptors. For instance, benzhydrylpiperazine derivatives have been identified as potent inverse agonists of the cannabinoid 1 (CB1) receptor. nih.gov This interaction was shown to reduce body weight in diet-induced obese rats, highlighting the therapeutic potential of targeting this receptor with benzhydryl-containing compounds. nih.gov

The azetidine ring itself can influence receptor binding. In the context of GABA uptake inhibitors, azetidine derivatives have been designed as conformationally constrained analogs of GABA and β-alanine. nih.gov These compounds have shown affinity for the GAT-1 and GAT-3 transporters, with their potency being influenced by the substituents on the azetidine ring. nih.gov

Table 2: Receptor and Transporter Interactions of Related Azetidine and Benzhydryl Derivatives

| Compound Class | Target | Type of Interaction |

| Benzhydrylpiperazine derivatives | Cannabinoid 1 (CB1) Receptor | Inverse agonist nih.gov |

| Azetidine derivatives | GABA Transporter 1 (GAT-1) | Inhibitor nih.gov |

| Azetidine derivatives | GABA Transporter 3 (GAT-3) | Inhibitor nih.gov |

This table presents data on related compound classes to infer potential interactions, as direct data on this compound is not available in the provided search results.

Enzymatic Inhibition and Modulation

Azetidine derivatives have been shown to act as inhibitors of various enzymes. A notable example is their activity against serine proteases like thrombin. nih.gov A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were found to be potent, time-dependent inhibitors of thrombin, with the substitution pattern on the azetidine ring playing a crucial role in their inhibitory properties and selectivity. nih.gov

Furthermore, the benzhydryl moiety has been incorporated into histone deacetylase (HDAC) inhibitors. nih.gov Specific 1-benzhydryl-piperazine-based compounds have demonstrated potent inhibition of HDACs, with some showing selectivity for certain isoforms like HDAC6. nih.gov HDAC inhibition is a validated strategy in cancer therapy, suggesting another potential avenue for the pharmacological activity of compounds containing a benzhydryl group.

The enzymatic hydrolysis of the azetidine ring itself has also been studied, indicating that these compounds can be substrates for specific enzymes. rsc.org

Cellular Pathway Modulation

The interaction of a compound with its molecular targets ultimately leads to the modulation of cellular signaling pathways. While specific pathway modulation by this compound has not been elucidated, the activities of related compounds suggest potential involvement in key cellular processes.

For instance, flavonoids, another class of small molecules, are known to modulate cell survival signaling pathways such as the PI3K/Akt and MAPK pathways. nih.gov These pathways are crucial in regulating cell growth, proliferation, and apoptosis. nih.gov Given the demonstrated cytotoxic and receptor-binding activities of benzhydryl and azetidine derivatives, it is plausible that they could also influence these fundamental cellular signaling cascades. The inhibition of HDACs by benzhydryl-containing compounds, for example, directly impacts gene expression and can trigger apoptotic pathways in cancer cells. nih.gov

Advanced Research Techniques and Analytical Methodologies for 3 Amino 1 Benzhydryl Azetidine Mesylate

Spectroscopic Characterization in Academic Research

Spectroscopy is a cornerstone for the molecular-level investigation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation of 3-Amino-1-benzhydryl-azetidine mesylate. researchgate.net

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map out the carbon-hydrogen framework of the compound. jmchemsci.com

In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to each unique proton in the molecule. The benzhydryl group's ten aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The single proton on the methine carbon of the benzhydryl group would also have a characteristic signal. The protons on the four-membered azetidine (B1206935) ring exhibit distinct signals, often as multiplets due to spin-spin coupling with adjacent protons. nih.gov The methine proton at the 3-position, attached to the same carbon as the amino group, and the methylene (B1212753) protons at the 2- and 4-positions will have unique chemical shifts. The protons of the primary amine group may appear as a broad singlet. Additionally, the methyl protons of the mesylate counter-ion will present as a sharp singlet, typically in the δ 2.5-3.0 ppm region.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Key signals include those for the quaternary and methine carbons of the benzhydryl group and the distinct carbons of the azetidine ring. The presence of the mesylate carbon provides a definitive marker for the salt form of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures; actual experimental values may vary.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (Benzhydryl) | ~7.2-7.4 (m) | ~125-145 |

| Methine Proton (Benzhydryl CH) | Data not available | ~70-80 |

| Azetidine Ring Protons (CH₂, CH) | ~3.0-4.5 (m) | ~40-60 |

| Amine Protons (NH₂) | Broad singlet | N/A |

| Mesylate Protons (CH₃) | ~2.7 (s) | ~40 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mu.edu.iq For this compound, the IR spectrum would display several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. jmchemsci.com The C-H stretching from the aromatic benzhydryl rings and the aliphatic azetidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. jmchemsci.com Aromatic C=C bending vibrations from the phenyl groups are typically seen in the 1450-1600 cm⁻¹ range. Crucially, the presence of the mesylate anion is confirmed by strong, characteristic S=O stretching absorptions, usually found between 1170-1250 cm⁻¹ and 1040-1080 cm⁻¹. The C-N bond of the azetidine ring would also show a stretching band, typically in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aliphatic (C-H) | Stretching | 2850-2950 |

| Aromatic (C=C) | Bending | 1450-1600 |

| Mesylate (S=O) | Asymmetric & Symmetric Stretching | 1170-1250 & 1040-1080 |

| Azetidine (C-N) | Stretching | 1020-1250 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the precise determination of the molecular weight and offers clues about the molecule's structure. For this compound, techniques like Electrospray Ionization (ESI) would be suitable.

The analysis would detect the cationic part of the molecule, [M-CH₃SO₃]⁺, which is the protonated 1-benzhydrylazetidin-3-amine (B1275430). The molecular weight of the free base, 1-benzhydrylazetidin-3-amine (C₁₆H₁₈N₂), is 238.33 g/mol . hsppharma.com Therefore, the primary ion observed would be the molecular ion [M+H]⁺ at an m/z of approximately 239.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

The fragmentation pattern provides structural confirmation. A common fragmentation pathway for N-benzhydryl compounds is the cleavage of the bond connecting the benzhydryl group to the nitrogen atom, which would result in a prominent fragment ion corresponding to the benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167. Other fragments may arise from the cleavage of the azetidine ring itself.

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment. mu.edu.iq

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. bldpharm.comambeed.com A reversed-phase HPLC (RP-HPLC) method is typically developed.

In such a method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run under a gradient elution program where the proportion of the organic solvent is increased over time. An acidic modifier, like trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to ensure sharp peak shapes and consistent retention times by protonating the amine. Detection is commonly performed using a UV detector, set to a wavelength where the benzhydryl chromophore absorbs strongly, typically around 210-254 nm. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, its application to this compound presents challenges. As a salt, the compound has a high boiling point and low volatility, making it unsuitable for direct GC analysis. It would likely decompose at the high temperatures required for vaporization in the GC inlet.

For GC-MS analysis to be feasible, the free base, 1-benzhydrylazetidin-3-amine, would need to be analyzed, or the amine group would require derivatization. Derivatization, for example, by acylation or silylation, creates a more volatile and thermally stable derivative that can pass through the GC column. The subsequent MS analysis would then provide fragmentation patterns for the derivatized molecule, which can be used for structural confirmation and identification of related impurities. Due to these additional steps and potential complications, HPLC is generally the preferred chromatographic method for the analysis of this compound. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide a wealth of information regarding its solid-state conformation, intermolecular interactions, and crystal packing. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density distribution within the crystal, and thus the positions of the individual atoms.

A crystallographic study of this compound would be expected to reveal key structural features. The four-membered azetidine ring is known to exhibit a puckered conformation to alleviate ring strain, and X-ray diffraction would precisely quantify the degree of this puckering. nih.gov Furthermore, the orientation of the bulky benzhydryl group relative to the azetidine ring would be definitively established.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1925.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

This data would allow for the detailed visualization of the molecule's structure, providing a solid foundation for understanding its physical and chemical properties in the solid state.

Advanced Computational Methods for Prediction and Analysis

In conjunction with experimental techniques, computational chemistry offers powerful tools for predicting and analyzing the properties of molecules. For this compound, methods like Density Functional Theory (DFT) and semi-empirical calculations can provide deep insights into its electronic structure and conformational flexibility.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used and versatile tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate its electronic and molecular characteristics, offering a theoretical framework to understand its reactivity and intermolecular interactions. researchgate.netbanglajol.info

DFT calculations would typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a range of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MESP) maps, which highlight regions of positive and negative electrostatic potential. banglajol.info These maps are invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or solvents.

Furthermore, DFT allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

The table below presents hypothetical results from a DFT study on 3-Amino-1-benzhydryl-azetidine, illustrating the types of electronic properties that can be obtained.

These computational insights provide a detailed electronic picture of the molecule, complementing experimental findings and guiding further research.

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the full conformational landscape of large and flexible molecules. Semi-empirical quantum chemical methods offer a faster alternative by incorporating experimental parameters to simplify the calculations. researchgate.net These methods are particularly well-suited for studying the various conformations of this compound.

The conformational flexibility of this molecule arises from several factors, including the puckering of the azetidine ring and the rotation around the single bonds connecting the benzhydryl group to the nitrogen atom. nih.gov Semi-empirical methods can efficiently calculate the relative energies of a large number of possible conformations, allowing for the identification of the most stable (lowest energy) conformers. nih.gov

A conformational search using a semi-empirical method like AM1 or PM3 would systematically explore the potential energy surface of the molecule. This would involve rotating key dihedral angles and evaluating the energy of each resulting geometry. The results would provide a statistical distribution of the likely conformations of the molecule in the gas phase or in solution, which can be crucial for understanding its dynamic behavior and how it might bind to a target protein.

The following table provides a hypothetical example of the relative energies of different conformations of the azetidine ring in 3-Amino-1-benzhydryl-azetidine, as might be determined by semi-empirical calculations.

Hypothetical Conformational Energy Profile of the Azetidine Ring

| Conformation | Puckering Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial Benzhydryl (Puckered) | 20 | 0.0 (Global Minimum) |

| Axial Benzhydryl (Puckered) | 20 | +2.5 |

By providing a comprehensive overview of the accessible conformations, semi-empirical calculations serve as a valuable tool in the multi-faceted analysis of complex molecules like this compound.

Future Perspectives and Research Gaps for 3 Amino 1 Benzhydryl Azetidine Mesylate

Exploration of Undiscovered Biological Activities

The azetidine (B1206935) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including antibacterial, antifungal, anticancer, and antitubercular activities. researchgate.net The future exploration of 3-Amino-1-benzhydryl-azetidine mesylate's biological profile could extend into several promising areas. Given that related azetidine-containing molecules have shown activity as kinase inhibitors and have been investigated for neurological disorders, a primary avenue for research would be to screen this compound against various kinase panels and neuronal receptor targets.

Furthermore, the structural similarity of the benzhydryl group to moieties present in known antihistamines and anticholinergics suggests a potential for activity at histamine (B1213489) or muscarinic receptors. A comprehensive screening program against a broad panel of G-protein coupled receptors (GPCRs) could uncover unexpected biological activities. The inherent strain of the azetidine ring, which lies between that of highly reactive aziridines and more stable pyrrolidines, provides a unique chemical reactivity that could be harnessed for covalent inhibition of specific enzyme targets. rsc.org Systematic biological screening is essential to fully map the therapeutic potential of this versatile scaffold. acrospharmatech.com

Integration with Combinatorial Chemistry and High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. benthamscience.comjdigitaldiagnostics.com The this compound scaffold is an ideal starting point for the creation of such libraries. The primary amino group at the C3 position serves as a versatile chemical handle for diversification.

Future work should focus on developing robust solid-phase or solution-phase synthetic methods to generate a library of N-acylated, N-sulfonylated, or N-alkylated derivatives. By reacting the core amine with a diverse set of carboxylic acids, sulfonyl chlorides, and aldehydes (via reductive amination), thousands of unique analogs can be produced. These libraries can then be subjected to HTS against a wide array of biological targets to identify "hits" for further optimization. eco-vector.com The integration of chemoinformatics in the design of these libraries can ensure maximum chemical diversity and drug-like properties, accelerating the discovery of novel bioactive agents. nvsu.ru

Investigation of Metabolites and Pharmacokinetic Properties in Preclinical Research

A significant gap in the current knowledge of this compound is the complete absence of preclinical pharmacokinetic and metabolism data. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for any potential therapeutic development.

Future preclinical research must involve in vitro and in vivo studies. In vitro assays using liver microsomes or hepatocytes would be crucial to identify the major metabolic pathways. Potential metabolic transformations could include oxidation of the benzhydryl group, N-dealkylation to remove the benzhydryl group, or modification of the azetidine ring. Following in vitro studies, in vivo pharmacokinetic profiling in animal models, such as rats, would be necessary to determine key parameters like half-life (T1/2), maximum concentration (Cmax), and oral bioavailability. mdpi.com Identifying the structures of major metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) is also a critical step, as these metabolites could have their own biological activity or potential toxicities. mdpi.com

| Pharmacokinetic Parameter | Description | Importance in Preclinical Research |

| Cmax | Maximum plasma concentration achieved after administration. | Indicates the extent of absorption. |

| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |

| T1/2 (Half-life) | Time required for the plasma concentration to decrease by half. | Determines dosing frequency. |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | Measures the efficiency of absorption. |

| Metabolite ID | Identification of the structures of metabolic products. | Essential for understanding clearance mechanisms and potential for active or toxic metabolites. |

Novel Applications in Materials Science or Catalysis

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests possible applications in other scientific fields. The strained four-membered ring and the presence of a primary amine and a tertiary amine make it an interesting candidate for applications in materials science and catalysis.

In materials science, azetidine derivatives have been explored in polymer chemistry. The bifunctional nature of 3-Amino-1-benzhydryl-azetidine could allow it to act as a monomer or a cross-linking agent in the synthesis of novel polymers with unique thermal or mechanical properties. The rigid benzhydryl group could impart specific characteristics to the resulting polymer backbone.

In the field of catalysis, the chiral versions of this compound, once synthesized, could serve as valuable ligands for asymmetric metal catalysis. The nitrogen atoms of the azetidine ring and the amino group can coordinate with metal centers, creating a chiral environment that could influence the stereochemical outcome of a chemical reaction. This could be particularly useful in developing new catalysts for asymmetric synthesis, a critical area in both academic and industrial research.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts in azetidine mesylate synthesis?

Answer: Use factorial design to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, a 2 factorial design can identify critical factors affecting yield. Orthogonal design methods (e.g., Taguchi) are effective for multi-variable optimization, as demonstrated in chemical engineering processes . Additionally, reaction fundamentals (e.g., Arrhenius kinetics) and in-situ monitoring (via FTIR or HPLC) can help pinpoint side reactions, such as over-mesylation or ring-opening .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

Combine , , and high-resolution mass spectrometry (HRMS). The mesylate group () can be confirmed via sulfur elemental analysis or ion chromatography. should resolve the benzhydryl methine proton (δ 5.3–5.5 ppm) and azetidine NH protons (δ 1.5–2.0 ppm, broad) .

Q. Advanced: How can researchers resolve spectral contradictions (e.g., unexpected splitting in NMR) for azetidine derivatives?

Answer: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can detect spatial proximity between benzhydryl aromatic protons and azetidine NH groups, confirming stereochemistry. Computational methods (DFT-based NMR prediction) can validate assignments .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

Store under inert atmosphere (N/Ar) at –20°C in desiccated, amber vials to prevent hydrolysis of the mesylate group. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. Advanced: How can degradation pathways be systematically analyzed for azetidine mesylates?

Answer: Employ forced degradation studies (acid/base/oxidative stress) with LC-MS monitoring. For example, acidic conditions may hydrolyze the azetidine ring, producing benzhydrylamine and mesylic acid. Kinetic modeling (e.g., pseudo-first-order decay) quantifies degradation rates .

Basic: What in vitro assays are suitable for screening the bioactivity of this compound?

Answer:

Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. Cytotoxicity can be assessed via MTT or resazurin assays in relevant cell lines. Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. Advanced: How can structure-activity relationships (SAR) be explored for azetidine mesylate analogs?

Answer: Synthesize analogs with modified benzhydryl substituents or azetidine ring substituents. Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Molecular docking can predict binding modes to prioritize synthetic targets .

Basic: What methods are recommended for determining the solubility of this compound in aqueous buffers?

Answer:

Use shake-flask method with HPLC quantification. Pre-saturate buffers (pH 1–10) and centrifuge to isolate supernatant. Account for mesylate’s hygroscopicity by reporting solubility as mg/mL ± SD across triplicates .

Q. Advanced: How can co-solvent systems improve solubility without destabilizing the compound?

Answer: Apply Hansen solubility parameters to identify compatible co-solvents (e.g., PEG-400, DMSO). Phase diagrams can optimize water-co-solvent ratios. Monitor stability via accelerated stability testing (e.g., 40°C for 48 hours) .

Basic: What are the key reactivity considerations for this compound in nucleophilic environments?

Answer:

The mesylate group is a good leaving group, making the compound susceptible to nucleophilic attack (e.g., by amines or thiols). Avoid polar aprotic solvents (e.g., DMF) in such reactions .

Q. Advanced: How can reaction mechanisms be elucidated for azetidine mesylate derivatization?

Answer: Use kinetic isotope effects (KIEs) or trapping experiments (e.g., with TEMPO) to identify intermediates. DFT calculations can model transition states and activation energies .

Basic: What analytical methods validate the purity of this compound batches?

Answer:

HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities. Purity ≥95% by area normalization is typical. Include system suitability tests (e.g., column efficiency, tailing factor) .

Q. Advanced: How can researchers resolve co-eluting impurities in HPLC analysis?

Answer: Employ orthogonal methods: HILIC for polar impurities, or LC-MS/MS for structural identification. Method validation per ICH Q2(R1) ensures specificity, accuracy, and robustness .

Basic: How should researchers address contradictory bioactivity data across studies?

Answer:

Verify assay conditions (e.g., cell line authenticity, serum batch). Use standardized protocols (e.g., CLSI guidelines) and report data with error margins (e.g., SEM, 95% CI) .

Q. Advanced: What statistical approaches reconcile multi-variable discrepancies in pharmacological data?

Answer: Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, incubation time). Bayesian meta-analysis can pool data from heterogeneous studies while weighting for sample size and quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.